molecular formula C11H14BrN5 B12545285 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine CAS No. 143591-62-2

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

Cat. No.: B12545285
CAS No.: 143591-62-2
M. Wt: 296.17 g/mol
InChI Key: VZCYSYZVWZAODO-UHFFFAOYSA-N
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Description

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is a heterocyclic compound that features a bromine atom and a methylpiperazine group attached to an imidazo[1,2-a]pyrazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine typically involves the functionalization of the imidazo[1,2-a]pyrazine scaffold.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for large-scale production. These methods may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine is unique due to the presence of the bromine atom and the 4-methylpiperazine group, which confer distinct chemical and biological properties. These features make it a valuable compound for drug discovery and development .

Properties

CAS No.

143591-62-2

Molecular Formula

C11H14BrN5

Molecular Weight

296.17 g/mol

IUPAC Name

3-bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine

InChI

InChI=1S/C11H14BrN5/c1-15-4-6-16(7-5-15)10-11-14-8-9(12)17(11)3-2-13-10/h2-3,8H,4-7H2,1H3

InChI Key

VZCYSYZVWZAODO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=CN3C2=NC=C3Br

Origin of Product

United States

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